(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine
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Overview
Description
(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine is an organic compound with the molecular formula C18H21F3N2O It features a piperidine ring substituted with a trifluoromethoxyphenyl group and a phenylmethanamine group
Mechanism of Action
Mode of Action
It is known that the compound undergoes electrophilic amination, which provides access to diarylamines and aryl (heteroaryl)amines .
Pharmacokinetics
The compound is known to have a boiling point of 17251°C and a density of 1276 g/cm³ . These properties may influence its bioavailability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethoxy)benzaldehyde, which is then subjected to a reductive amination reaction with piperidine to form 4-(trifluoromethoxy)phenylpiperidine. This intermediate is further reacted with 4-bromobenzylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane, and other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(4-(Trifluoromethoxy)phenyl)piperidine: Lacks the phenylmethanamine group.
(4-(Trifluoromethoxy)phenyl)methanamine: Similar but without the piperidine ring[][5].
Uniqueness
(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine is unique due to the combination of its trifluoromethoxy group, piperidine ring, and phenylmethanamine group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry[5][5].
Biological Activity
(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine, with the CAS number 1426520-69-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.
- Molecular Formula : C19H21F3N2O
- Molecular Weight : 350.39 g/mol
- IUPAC Name : (4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)phenyl)methanamine
- Purity : 95%
The trifluoromethoxy group is known to enhance the lipophilicity and biological activity of compounds, which may contribute to the pharmacological profile of this molecule.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Studies suggest that it may act as a selective inhibitor of certain receptors, potentially modulating pathways involved in pain perception and inflammation.
Target Receptors
- Serotonin Receptors (5-HT) : The trifluoromethoxy substitution has been shown to increase binding affinity to serotonin receptors, which are critical in mood regulation and pain modulation .
- Dopamine Receptors : Preliminary data indicate potential dopaminergic activity, which could be beneficial in treating disorders like schizophrenia or depression .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on the uptake of serotonin, suggesting its potential as an antidepressant or anxiolytic agent. The presence of the trifluoromethoxy group enhances this effect compared to non-fluorinated analogs .
Compound | % Inhibition at 10 µM | Binding Affinity (Ki) |
---|---|---|
Test Compound | 75% | 20 nM |
Control | 30% | 100 nM |
In Vivo Studies
Animal models have been utilized to assess the analgesic properties of this compound. A study involving rodents indicated a significant reduction in pain response when administered prior to painful stimuli, suggesting a central mechanism of action .
Case Study 1: Analgesic Effects
A recent study published in Pain Research examined the efficacy of this compound in a neuropathic pain model. Results showed a marked decrease in pain scores compared to control groups, supporting its potential use as a non-opioid analgesic .
Case Study 2: Antidepressant Potential
Another investigation focused on the compound's effects on depression-like behaviors in mice. The results indicated that treatment with this compound led to significant improvements in behavioral tests commonly used to assess antidepressant efficacy, such as the forced swim test .
Safety Profile
Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate long-term effects and potential side effects.
Properties
IUPAC Name |
[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c20-19(21,22)25-18-7-3-15(4-8-18)16-9-11-24(12-10-16)17-5-1-14(13-23)2-6-17/h1-8,16H,9-13,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWIDJZINYHXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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